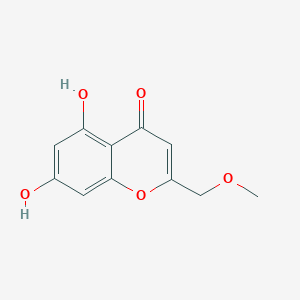
5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. Chromones are naturally occurring compounds found in various plants and have been studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one can be achieved through several synthetic routes. One common method involves the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using acetoxylation with lead tetraacetate . This method provides a high selectivity and efficiency in producing the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lead tetraacetate for oxidation and other standard organic reagents for reduction and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate can lead to the formation of acetoxy derivatives, which can further undergo hydrolysis to yield the final dihydroxy product .
Applications De Recherche Scientifique
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex biologically active compounds. . Additionally, its antioxidant and anti-inflammatory properties make it a candidate for further research in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. These actions contribute to its potential therapeutic benefits in various disease models .
Comparaison Avec Des Composés Similaires
5,7-Dihydroxy-2-(methoxymethyl)chromen-4-one can be compared with other similar compounds, such as 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one and 5,7-dihydroxy-2,6-dimethyl-4H-chromen-4-one . These compounds share structural similarities but differ in their substitution patterns and biological activities. The unique methoxymethyl group in 5,7-dihydroxy-2-(methoxymethyl)chromen-4-one distinguishes it from other chromones and contributes to its specific biological properties.
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(methoxymethyl)chromen-4-one |
InChI |
InChI=1S/C11H10O5/c1-15-5-7-4-9(14)11-8(13)2-6(12)3-10(11)16-7/h2-4,12-13H,5H2,1H3 |
Clé InChI |
HCVCUCXOVWGVDH-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


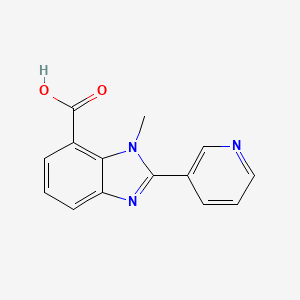
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)

![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
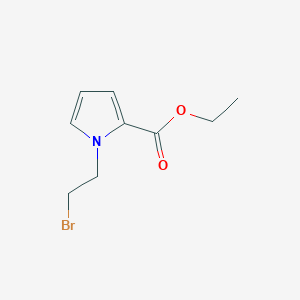
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
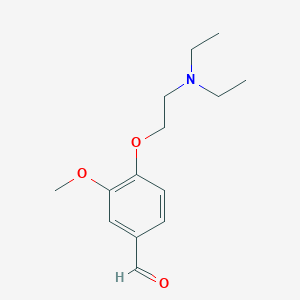
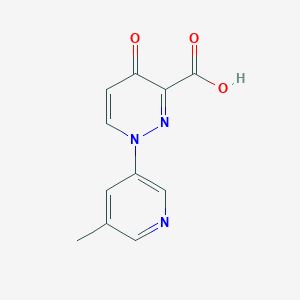

![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
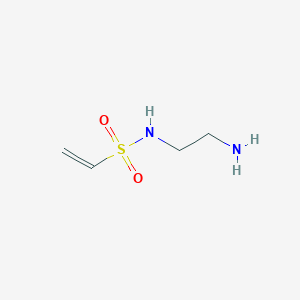

![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
